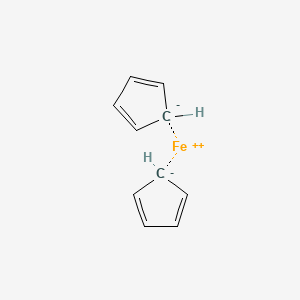

Cyclopentane; iron

概要

説明

Cyclopentane; iron, commonly known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings bound to a central iron atom in a sandwich structure. This compound is notable for its stability and unique bonding, which has made it a subject of extensive research in organometallic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of iron bis(cyclopentadienide) typically involves the reaction of cyclopentadienyl magnesium bromide with ferric chloride. The reaction proceeds as follows: [ 2 \text{C}_5\text{H}_5\text{MgBr} + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of iron bis(cyclopentadienide) often involves the thermal decomposition of dicyclopentadiene to produce cyclopentadiene, which is then reacted with iron salts under controlled conditions .

化学反応の分析

Types of Reactions: Cyclopentane; iron undergoes various types of reactions, including:

Oxidation: It can be oxidized to form the ferrocenium ion (Fe(C5H5)2+).

Substitution: It readily undergoes electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like ferric chloride.

Substitution: Acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Ferrocenium ion.

Substitution: Acylated ferrocene derivatives.

科学的研究の応用

Cyclopentane; iron has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions and as a standard in electrochemistry.

Biology: Investigated for its potential use in drug delivery systems and as an anticancer agent.

Medicine: Utilized in the development of biosensors for glucose monitoring.

Industry: Employed as an additive in fuels to improve combustion efficiency.

作用機序

The mechanism of action of iron bis(cyclopentadienide) involves its ability to undergo redox reactions. The iron center can alternate between +2 and +3 oxidation states, facilitating electron transfer processes. This redox activity is crucial for its applications in catalysis and biosensing .

類似化合物との比較

- Chromocene (Cr(C5H5)2)

- Cobaltocene (Co(C5H5)2)

- Nickelocene (Ni(C5H5)2)

Uniqueness: Cyclopentane; iron is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is less sensitive to air and moisture, making it more practical for various applications .

特性

分子式 |

C10H10Fe |

|---|---|

分子量 |

186.03 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChIキー |

KTWOOEGAPBSYNW-UHFFFAOYSA-N |

正規SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

関連するCAS |

51937-67-8 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Hydroxycyclohexyl)[(methylethyl)sulfonyl]amine](/img/structure/B8563258.png)

![Ethyl 3-[4-(2-methoxyphenyl)piperazino]propanoate](/img/structure/B8563279.png)